1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.31 g/mol. The purity is usually 95%.
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Mechanism of Action
The action of these compounds can result in various molecular and cellular effects, depending on their specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could block the activity of a specific enzyme, leading to changes in the biochemical pathways regulated by that enzyme .
Biochemical Analysis
Biochemical Properties
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or altering the conformation of target molecules, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways crucial for cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, it can modulate pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, or interact with DNA and RNA, influencing gene expression. These interactions can lead to changes in the activity of various biochemical pathways, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve a noticeable impact. Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence biochemical processes. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as its accumulation in specific tissues may lead to localized effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9(19)10-7-14-13-15-12(8-20-4)16-18(13)11(10)5-6-17(2)3/h5-7H,8H2,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKNWBQIXBURS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.